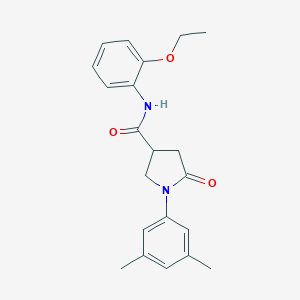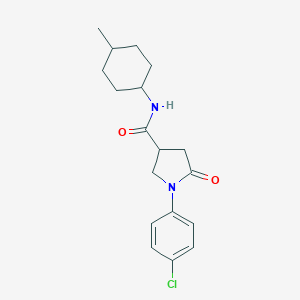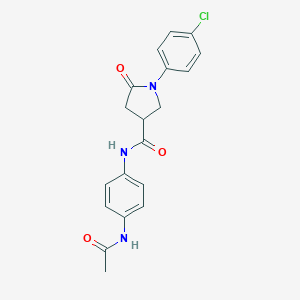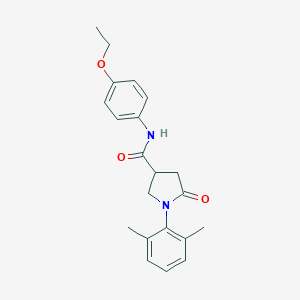
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用機序
The mechanism of action of (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of various protein kinases, including AKT and ERK, which are involved in cancer progression.
Biochemical and Physiological Effects:
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone has been shown to possess significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
The advantages of using (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. Additionally, it has been shown to possess good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
The limitations of using (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone in lab experiments include its potential toxicity and lack of specificity for certain enzymes and signaling pathways. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, further studies are needed to explore the potential applications of this compound in other areas of medicinal chemistry.
合成法
The synthesis of (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone has been achieved using various methods. One of the most commonly used methods is the one-pot synthesis method, which involves the reaction of 2-phenyl-6-methylquinoline-4-carbaldehyde with piperidine and ammonium acetate in acetic acid. This method has been shown to produce high yields of the desired product.
科学的研究の応用
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
特性
製品名 |
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone |
|---|---|
分子式 |
C22H22N2O |
分子量 |
330.4 g/mol |
IUPAC名 |
(6-methyl-2-phenylquinolin-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H22N2O/c1-16-10-11-20-18(14-16)19(22(25)24-12-6-3-7-13-24)15-21(23-20)17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3 |
InChIキー |
GDIUAECSYBESFS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)

![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)




